molecular formula C3H6O B596258 Propionaldehyde-2,2,3,3,3-d5 CAS No. 198710-93-9

Propionaldehyde-2,2,3,3,3-d5

Cat. No. B596258
M. Wt: 63.111
InChI Key: NBBJYMSMWIIQGU-ZBJDZAJPSA-N
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Description

Propionaldehyde-2,2,3,3,3-d5, also known as Propanal-d5, is a deuterated compound . It has a linear formula of CD3CD2CHO .


Molecular Structure Analysis

The molecular structure of Propionaldehyde-2,2,3,3,3-d5 is represented by the linear formula CD3CD2CHO . It has a molecular weight of 63.11 . The SMILES string representation is [2H]C([2H])([2H])C([2H])([2H])C=O .


Physical And Chemical Properties Analysis

Propionaldehyde-2,2,3,3,3-d5 is a liquid with a boiling point of 46-50 °C . It has a density of 0.873 g/mL at 25 °C . The compound exhibits a mass shift of M+5 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Ab initio and semi-empirical calculations on propionaldehyde have been conducted, focusing on the internal rotation about the 1–2 bond, with insights into the stability of different conformers (Allinger & Hickey, 1973).

  • The crystal structures of propionaldehyde complexes have been determined, providing insights into CO bond lengths and other geometric features, which are crucial for understanding reactions involving propionaldehyde (Klein et al., 1993).

  • Research on the stereochemistry of the conversion of D and L 1,2-propanediols to propionaldehyde has offered insights into hydrogen transfer and stereochemical courses, which could be relevant to understanding isotope-labeled propionaldehydes (Zagalak et al., 1966).

  • The homogeneous catalysis of the Reppe reaction with iron pentacarbonyl for the production of propionaldehyde from ethylene has been studied, indicating the role of catalysts and reaction conditions in the synthesis of propionaldehyde (Massoudi et al., 1987).

  • A mass-spectrometric study of propionaldehyde oxidation at different temperatures and pressures provides valuable data on the oxidation products and reaction kinetics, which are essential for chemical synthesis and analysis involving propionaldehyde (Kaiser, 1983).

  • The reaction of ethyl radicals with hydrogen and deuterium in the oxidation of propionaldehyde has been examined, offering insights into the reaction mechanisms and kinetic constants, which are critical for understanding the behavior of propionaldehyde in various conditions (Baldwin et al., 1969).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

2,2,3,3,3-pentadeuteriopropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBJYMSMWIIQGU-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

63.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionaldehyde-2,2,3,3,3-d5

CAS RN

198710-93-9
Record name Propionaldehyde-2,2,3,3,3-D5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Compounds of formula III where n is zero and B is an oxo group can be prepared, for example, by oxidatively cleaving an optionally esterified tartaric acid; for example, using lead tetraacetate at room temperature in an organic solvent such as benzene. The resulting glyoxalic acid derivative is subsequently condensed in a conventional manner, e.g., conveniently in the presence of an amine, with propionaldehyde at an elevated temperature, e.g., at a temperature between 60° C. and 110° C. with water cleavage to yield the corresponding 3-formyl-crotonic acid derivative.
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formula III
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esterified tartaric acid
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Synthesis routes and methods II

Procedure details

When the reaction is a two-stage partial oxidation of propylene to acrylic acid, some or even all of the fresh propane may also be supplied into the starting reaction gas mixture for the second stage of the partial oxidation (however, this starting reaction gas mixture is sometimes not explosive even when this qualification was actually true for the starting reaction gas mixture for the first stage of the partial oxidation). This is advantageous in particular because the undesired side reaction of propane to give propionaldehyde and/or propionic acid starts in particular from the first partial oxidation stage (propylene→acrolein) under the conditions thereof. It is also advantageous to divide a fresh propane supply substantially uniformly between the first and the second partial oxidation stage.
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Synthesis routes and methods III

Procedure details

4-(4-{[(S)-2-(4-methanesulfonyl-phenyl)-1-methyl-ethyl]-propyl-amino}-butyl)-5-oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester A mixture of sodium borohydride (0.55 g) and tetrahydrofuran (40 ml) was stirred and a mixture of acetic acid (2.62 g) and tetrohydrofuran (10 ml) slowly added with cooling to maintain the temperature below ambient. The mixture was stirred for several hours. A solution of the 4-{4-[2-(4-methanesulfonyl-phenyl)-1-methyl-ethylamino]-butyl}-5-oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester (7.0 g) and propionaldehyde (0.85 g) in tetrahydrofuran (25 ml) was prepared. The solution was slowly added to the borohydride mixture with stirring. The mixture stirred several hours followed by slow addition of 25% sodium hydroxide solution (14 g).The upper organic layer was distilled under vacuum. The residue was dissolved in toluene and washed with water. The organic layer vacuum distilled to yield 7.5g of 4-(4-{[(S)-2-(4-methanesulfonyl-phenyl)-1-methyl-ethyl]-propyl-amino}-butyl)-5-oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester as an oil.
Quantity
25 mL
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solvent
Reaction Step One
Name
4-(4-{[(S)-2-(4-methanesulfonyl-phenyl)-1-methyl-ethyl]-propyl-amino}-butyl)-5-oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester
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0.55 g
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40 mL
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14 g
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Synthesis routes and methods IV

Procedure details

1.60 g (5.6 mmol) of 2-(quinuclidin-3-yl)amino-8-methoxy-1,2,3,4-tetrahydronaphthalene (obtained from 8-methoxy-2-tetralone and 3-aminoquinuclidine by reductive amination in the conventional fashion), 3.20 g (56 mmol) of propionaldehyde and 1.70 g (28 mmol) of glacial acetic acid were stirred for 30 minutes at 0° C. 0.80 g (11 mmol) of sodium cyanoborohydride was then added, and the mixture was stirred for 15 hours at room temperature. The reaction mixture was concentrated, taken up in toluene and reconcentrated, taken up in tert.-butyl methyl ether, and stirred vigorously for 30 minutes with 20% strength sodium hydroxide solution. The aqueous phase was extracted carefully with tert.-butyl methyl ether. Washing the combined organic phases with water and saturated sodium chloride solution, drying over potassium carbonate, and concentrating in a rotary evaporator yielded the crude product as an oil (2.0 g). Chromatography on silica gel (toluene/ethanol 3:1) supplied the title compound as a syrup.
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1.7 g
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Citations

For This Compound
2
Citations
Y Jiang, X Yang, H Jin, X Feng, F Tian, Y Song, Y Ren… - LWT, 2021 - Elsevier
In this study, changes in the chemical characteristics of milk formula stored at 25 C, 30 C and 40 C during 6 months storage were investigated. Three vitamins degraded to varying …
Number of citations: 16 www.sciencedirect.com
L Wang, Y Shen, L Wan, K Zhuang, X Yang, C Man… - papers.ssrn.com
The formula of food for special medical purpose has a direct impact on physicochemical stability, especially in hot climes and high temperature transport storage environments. An …
Number of citations: 0 papers.ssrn.com

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